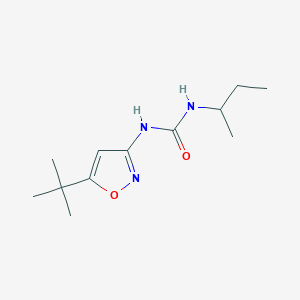![molecular formula C13H22SSi B14625269 Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 57787-84-5](/img/structure/B14625269.png)
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to diethyl, methyl, and [2-(phenylsulfanyl)ethyl] groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane typically involves the reaction of diethylmethylchlorosilane with 2-(phenylsulfanyl)ethylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions, where the diethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl(methyl)silane: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Methyl(phenylsulfanyl)ethylsilane: Contains only one ethyl group, which may affect its reactivity and applications.
Diethyl(phenylsulfanyl)silane: Similar structure but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of both diethyl and methyl groups along with the phenylsulfanyl group. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
57787-84-5 |
|---|---|
Formule moléculaire |
C13H22SSi |
Poids moléculaire |
238.47 g/mol |
Nom IUPAC |
diethyl-methyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C13H22SSi/c1-4-15(3,5-2)12-11-14-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
ZSYKZUZPSJXKFN-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)CCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
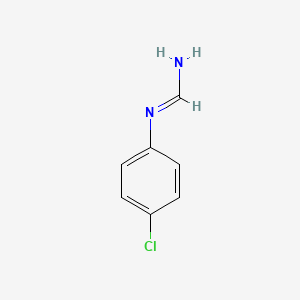

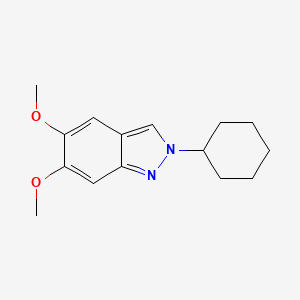
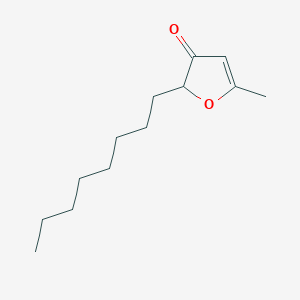
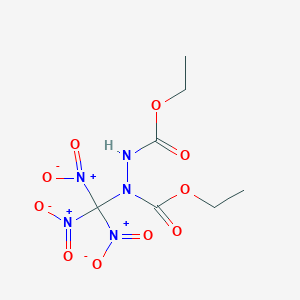

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
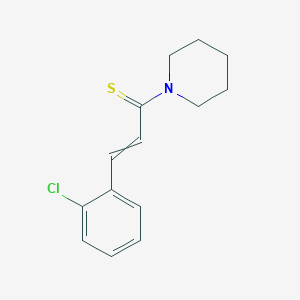
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
